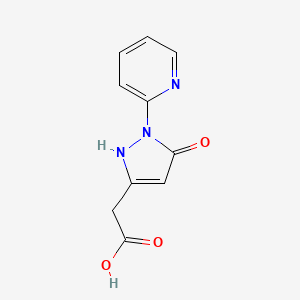

(5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid is a heterocyclic compound with a molecular weight of 219.21. It has a CAS number of 37959-19-61. The compound is stored at a temperature between 2 and 8 degrees Celsius and has a purity of 97%1.

Synthesis Analysis

While specific synthesis methods for (5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid were not found, it is known that pyrazole derivatives can be synthesized from α,β-ethylenic ketones having a leaving group reacting with hydrazine derivatives2.

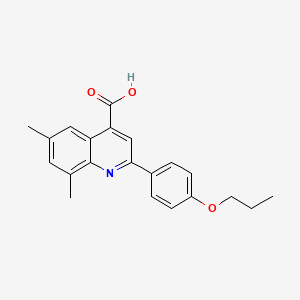

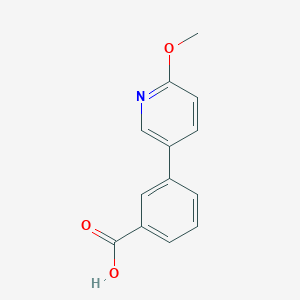

Molecular Structure Analysis

The compound contains a pyrazole ring, which consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure3. The InChI code for the compound is 1S/C10H9N3O3/c14-9-5-7(6-10(15)16)12-13(9)8-3-1-2-4-11-8/h1-5,12H,6H2,(H,15,16)1.

Chemical Reactions Analysis

Specific chemical reactions involving(5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid were not found in the search results. However, it is known that pyrazole derivatives can undergo various chemical reactions3.Physical And Chemical Properties Analysis

The compound is a white or colorless solid that is highly soluble in water and other polar solvents4. Its crystal structure has been analyzed, with a monoclinic crystal system and space group Cc5.科学的研究の応用

Novel Mannich Bases and Electrochemical Studies

Research has explored the synthesis of novel Mannich bases bearing pyrazolone moieties, characterized by their electrochemical behavior through polarography and cyclic voltammetry. These studies contribute to the understanding of the reduction mechanism of such compounds in acidic and basic media (Naik et al., 2013).

Structural Synthesis Studies

Another study focused on the synthesis and structural characterization of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines, providing insights into the molecular conformations based on NMR spectral and X-Ray data (Chui et al., 2004).

Isoxazolylpyrrolones Synthesis

The three-component reaction synthesis of [2-Aryl-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acids and their esters has been demonstrated, showing a methodological advancement in the synthesis of complex heterocyclic compounds (Sakhno et al., 2021).

Antimicrobial Activity Studies

A series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones synthesized and evaluated for antimicrobial activity highlights the potential of pyrazoline derivatives as antimicrobial agents, with certain compounds showing significant activity comparable to standard drugs (Kumar et al., 2012).

Catalysis and Corrosion Inhibition

Explorations into the role of pyrazoline derivatives in corrosion inhibition of mild steel in hydrochloric acid solution, utilizing chemical, electrochemical, and computational techniques, underscore the multifunctional applications of these compounds beyond pharmaceuticals, demonstrating their utility in industrial applications (Lgaz et al., 2020).

Safety And Hazards

将来の方向性

While specific future directions for (5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid were not found, it is known that pyrazole derivatives are gaining more attention in the field of medicinal chemistry due to their diverse biological activities3.

特性

IUPAC Name |

2-(3-oxo-2-pyridin-2-yl-1H-pyrazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c14-9-5-7(6-10(15)16)12-13(9)8-3-1-2-4-11-8/h1-5,12H,6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYXDFWTQGTNRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=O)C=C(N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407036 |

Source

|

| Record name | [5-Oxo-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrazol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid | |

CAS RN |

37959-19-6 |

Source

|

| Record name | [5-Oxo-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrazol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-acetyl-2-[(E)-(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B1351926.png)

![2-[(E)-(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1351933.png)

![4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B1351945.png)

![n-[(1-Methyl-1h-imidazol-2-yl)methyl]propan-2-amine](/img/structure/B1351959.png)